molecular formula C53H55FN10O13S B15137810 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan

2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan

Cat. No.: B15137810
M. Wt: 1091.1 g/mol
InChI Key: NHWYUGQZZZWOGL-JWSBGTHYSA-N
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Description

2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of a cleavable linker and Exatecan, a potent topoisomerase I inhibitor. It is designed to be linked to antibodies, such as anti-Her3 antibodies, to target specific cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan involves multiple steps. The process starts with the preparation of the cleavable linker, which is then conjugated to Exatecan. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and coupling agents for amide bond formation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products

The major product of these reactions is the conjugate of this compound with the target antibody, such as anti-Her3 antibody .

Scientific Research Applications

2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Auristatin: Another drug-linker conjugate used in ADCs.

    Maytansinoids: Potent cytotoxic agents used in ADCs.

    Pyrrolobenzodiazepines: DNA-damaging agents used in ADCs

Uniqueness

2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan is unique due to its specific cleavable linker and the use of Exatecan, which is a potent topoisomerase I inhibitor. This combination allows for targeted delivery and effective inhibition of cancer cell growth .

Properties

Molecular Formula

C53H55FN10O13S

Molecular Weight

1091.1 g/mol

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynamide

InChI

InChI=1S/C53H55FN10O13S/c1-4-53(73)35-18-40-48-33(25-64(40)50(71)34(35)26-77-51(53)72)47-37(16-15-32-29(2)36(54)19-38(63-48)46(32)47)61-45(69)27-76-28-60-43(67)23-57-49(70)39(17-30-11-7-5-8-12-30)62-44(68)24-56-42(66)22-55-41(65)14-10-6-9-13-31-20-58-52(59-21-31)78(3,74)75/h5,7-8,11-12,18-21,37,39,73H,4,6,10,14-17,22-28H2,1-3H3,(H,55,65)(H,56,66)(H,57,70)(H,60,67)(H,61,69)(H,62,68)/t37-,39-,53-/m0/s1

InChI Key

NHWYUGQZZZWOGL-JWSBGTHYSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCC#CC8=CN=C(N=C8)S(=O)(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCC#CC8=CN=C(N=C8)S(=O)(=O)C)O

Origin of Product

United States

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